molecular formula C18H17N5O5 B3251575 N6-Benzoyl-2'-O,4'-C-methyleneadenosine CAS No. 209968-94-5

N6-Benzoyl-2'-O,4'-C-methyleneadenosine

Cat. No.: B3251575
CAS No.: 209968-94-5
M. Wt: 383.4 g/mol
InChI Key: LWLHBOKWFIOXPA-OBQMCUGOSA-N
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Description

Contextualization of Nucleoside Analogs in Biochemical and Molecular Biology Research

Nucleoside analogs are structural mimics of natural nucleosides, the fundamental building blocks of DNA and RNA. By introducing specific chemical modifications to the sugar moiety or the nucleobase, scientists can create molecules with altered properties that are instrumental in both therapeutic applications and basic research.

Historical Development of Modified Nucleosides as Research Tools

The study of modified nucleosides began in earnest with their discovery in transfer RNA (tRNA) in the mid-20th century. A pioneering study in 1964 on yeast tRNA identified that modified nucleosides occupied specific, important locations within the molecule, suggesting functional roles beyond simply being structural components. ias.ac.in This discovery opened the door to a vast field of research focused on synthesizing and studying novel nucleoside analogs. ias.ac.in Early work focused on their potential as antiviral and anticancer agents, leading to the development of numerous therapeutic drugs. Concurrently, these analogs became indispensable tools in molecular biology. For instance, the development of chain-terminating nucleoside analogs was fundamental to the invention of Sanger sequencing, a method that revolutionized genetics. More recently, the strategic use of modified nucleosides has been critical for the development of mRNA vaccines, enabling the mRNA to evade the body's innate immune system. wikipedia.org

Significance of Adenosine (B11128) Analogs in Purine (B94841) Metabolism Studies

Adenosine, a purine nucleoside, is central to cellular metabolism, serving as a component of ATP, a signaling molecule, and a precursor for nucleic acid synthesis. mdpi.comnih.gov Adenosine analogs, therefore, are powerful tools for probing the intricate pathways of purine metabolism and signaling. mdpi.comnih.gov By designing analogs that selectively interact with or inhibit specific enzymes or receptors in the purine metabolic pathway, researchers can elucidate the roles of these proteins in cellular processes. nih.gov For example, analogs can be used to study enzymes like adenosine deaminase, which is involved in purine degradation, or to investigate the function of various adenosine receptors that mediate physiological effects such as vasodilation and neurotransmitter release. nih.govresearchgate.net The study of these analogs provides critical insights into metabolic regulation and has been instrumental in identifying drug targets for a range of diseases, including cancer and cardiovascular disorders. nih.gov

Structural Characteristics and Classification of 2'-O,4'-C-Methylene Nucleosides

N6-Benzoyl-2'-O,4'-C-methyleneadenosine belongs to a class of compounds known as Bridged Nucleic Acids (BNAs) or, more commonly, Locked Nucleic Acids (LNAs). wikipedia.org This classification is defined by a key structural modification in the ribose sugar.

Defining Locked Nucleic Acid (LNA) Frameworks

A Locked Nucleic Acid (LNA) is a modified RNA nucleotide where the ribose sugar is conformationally "locked" by an extra bridge connecting the 2' oxygen and the 4' carbon. wikipedia.orgnih.gov This bridge is typically a methylene (B1212753) group (-CH2-), creating a bicyclic structure. wikipedia.org This structural constraint is the defining feature of the LNA framework. wikipedia.orgnih.gov First synthesized in the late 1990s, LNAs were designed to enhance the properties of oligonucleotides (short DNA or RNA strands) for research and therapeutic applications. wikipedia.org When incorporated into an oligonucleotide, LNA monomers significantly increase the thermal stability of duplexes formed with complementary DNA and RNA strands. nih.govnih.gov This high binding affinity is a key advantage in applications like antisense technology, diagnostics, and molecular probes. biosyn.combiosyn.com

Properties of LNA-Modified Oligonucleotides

Property Description
Binding Affinity Significantly higher affinity for complementary RNA and DNA strands compared to unmodified oligonucleotides. wikipedia.orgnih.gov
Thermal Stability Increased melting temperature (Tm) of duplexes, with a rise of 1–8 °C per LNA modification. nih.gov
Nuclease Resistance Enhanced stability against enzymatic degradation by both endo- and exonucleases. wikipedia.orgresearchgate.net
Structural Mimicry Considered an RNA mimic due to its locked A-form helical structure. nih.govbohrium.com

| Specificity | Excellent single-mismatch discriminating power, making it ideal for detecting specific sequences. biosyn.comnih.gov |

Conformational Constraints Imposed by the 2'-O,4'-C-Methylene Bridge

The furanose ring of a natural nucleoside is flexible, capable of adopting various conformations, primarily described as C2'-endo (S-type, common in B-form DNA) or C3'-endo (N-type, common in A-form RNA). The 2'-O,4'-C-methylene bridge in an LNA nucleotide eliminates this flexibility. nih.govresearchgate.net It physically locks the sugar pucker into a rigid N-type (C3'-endo) conformation. wikipedia.orgnih.gov

Rationale for N6-Benzoyl Modification in Nucleoside Design

The "N6-Benzoyl" part of the compound's name refers to the attachment of a benzoyl group (-C(=O)Ph) to the exocyclic amine at the 6th position of the adenine (B156593) base. This modification is not intended to alter the biological function of the final oligonucleotide but serves a critical, practical purpose during chemical synthesis.

The primary reason for this modification is to act as a protecting group for the N6-amino group of adenine. umich.edu During the automated, solid-phase synthesis of oligonucleotides using the phosphoramidite (B1245037) method, the growing nucleic acid chain is exposed to various chemical reagents. wikipedia.org The exocyclic amino groups on adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite monomers, leading to undesirable side reactions and branching of the oligonucleotide chain.

By "capping" the N6-amino group with a benzoyl group, it is rendered unreactive to the coupling chemistry. umich.edu This ensures that the phosphoramidite coupling occurs correctly at the 5'-hydroxyl group. Furthermore, the benzoyl protection is crucial during the initial synthesis of the nucleoside itself, as it can help direct other chemical reactions, such as glycosylation, to the correct position (N9) on the purine ring. nih.gov The benzoyl group is stable throughout the synthesis cycles but is designed to be easily removed under basic conditions (typically using aqueous ammonia) once the full oligonucleotide has been assembled, restoring the natural adenine structure in the final product. nih.gov

Role of N6-Protection in Synthetic Strategies

In the multistep chemical synthesis of LNA oligonucleotides, the protection of reactive functional groups is paramount to prevent undesired side reactions. The exocyclic amine (N6) of adenosine is nucleophilic and requires protection during the key steps of phosphoramidite synthesis and subsequent automated solid-phase oligonucleotide synthesis. The benzoyl group serves as a robust and widely used protecting group for this purpose.

The introduction of the N6-benzoyl group is typically performed early in the synthetic route, starting from adenosine or a suitable precursor. This protected nucleobase is then carried through the subsequent steps of sugar modification to create the 2'-O,4'-C-methylene bridge. The presence of the benzoyl group is essential during the phosphitylation step, where a reactive phosphoramidite moiety is introduced at the 3'-hydroxyl group. During automated oligonucleotide synthesis, the N6-benzoyl group remains intact throughout the coupling cycles, ensuring that the exocyclic amine does not interfere with the formation of the phosphodiester backbone. The benzoyl protecting group is typically removed in the final deprotection step after the oligonucleotide has been fully assembled, usually under basic conditions with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.

Synthetic Stage Role of N6-Benzoyl Protection Typical Reagents/Conditions
Nucleoside Synthesis Protection of the exocyclic amine of adenine prior to sugar modifications.Benzoyl chloride, pyridine
Phosphoramidite Synthesis Prevents side reactions at the N6 position during the introduction of the phosphoramidite group at the 3'-OH.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA
Oligonucleotide Synthesis Ensures chemoselectivity during the coupling of monomers to the growing oligonucleotide chain.Standard phosphoramidite chemistry on a solid support
Deprotection The benzoyl group is removed to yield the final oligonucleotide with a native adenosine residue.Concentrated aqueous ammonia

Potential Influence of N6-Substitution on Molecular Interactions

While the N6-benzoyl group is designed to be a temporary protecting group, its presence on the monomer, this compound, significantly alters the properties of the adenosine nucleobase. If this group were to remain in a final oligonucleotide, it would have a profound impact on its molecular interactions.

The bulky benzoyl group would sterically hinder the formation of standard Watson-Crick base pairing with thymine (B56734) or uracil. The hydrogen bond donor capacity of the N6-amine is masked by the amide linkage, preventing the formation of one of the two canonical hydrogen bonds. Furthermore, the aromatic benzoyl ring could participate in stacking interactions, but these would be different from the typical pi-stacking observed between native nucleobases. The electron-withdrawing nature of the benzoyl group also modifies the electronic properties of the adenine ring system.

Property Adenosine This compound
N6 Group Primary amine (-NH2)Benzoylamide (-NHCOPh)
Hydrogen Bond Donor Yes (at N6)No (amide NH is a poor donor)
Steric Profile at N6 SmallBulky
Watson-Crick Pairing Forms two hydrogen bonds with T/USterically hindered; cannot form standard H-bonds
Conformation FlexibleRigid C3'-endo due to the methylene bridge

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its role as a critical precursor in the synthesis of LNA-modified oligonucleotides. These LNA oligonucleotides are at the forefront of nucleic acid-based therapeutics and diagnostics. The enhanced biophysical properties of LNA, such as unprecedented thermal stability when hybridized to complementary DNA and RNA strands, and increased resistance to nuclease degradation, are directly attributable to the conformationally locked nature of its constituent monomers.

Research trajectories that rely on the synthesis of this compound as a key intermediate include:

Antisense Oligonucleotides: The development of LNA-based antisense drugs that can modulate gene expression with high affinity and specificity. The improved properties of LNA allow for the design of shorter, more potent antisense agents.

Diagnostic Probes: The use of LNA-modified probes in diagnostic applications, such as in situ hybridization (ISH) and quantitative polymerase chain reaction (qPCR), where the high binding affinity allows for the detection of short or difficult nucleic acid targets.

RNA Biology Research: The synthesis of LNA oligonucleotides as tools to study the structure and function of various RNAs, including microRNAs and long non-coding RNAs. LNA can be used to create potent inhibitors of RNA function.

Aptamer Development: The incorporation of LNA monomers, derived from precursors like this compound, into aptamers to enhance their structural stability and binding affinity for their targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5/c24-6-18-7-27-12(13(18)25)17(28-18)23-9-21-11-14(19-8-20-15(11)23)22-16(26)10-4-2-1-3-5-10/h1-5,8-9,12-13,17,24-25H,6-7H2,(H,19,20,22,26)/t12-,13+,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLHBOKWFIOXPA-OBQMCUGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N6 Benzoyl 2 O,4 C Methyleneadenosine and Derivatives

Strategies for Constructing the 2'-O,4'-C-Methylene Adenosine (B11128) Scaffold

The defining feature of this molecule is the 2'-O,4'-C-methylene bridge, which locks the furanose ring in an N-type (C3'-endo) conformation, characteristic of RNA. researchgate.net This conformational rigidity is responsible for the enhanced thermal stability of duplexes containing these modified nucleosides. nih.govresearchgate.net The synthesis of this scaffold is non-trivial and has been approached through various routes.

The assembly of the bridged nucleoside can be achieved through two main strategic approaches: convergent synthesis and linear synthesis.

Convergent Synthesis: This is the more common and efficient approach. In this strategy, the bicyclic sugar moiety and the N6-benzoyladenine base are prepared separately and then coupled together in a later step, typically via a glycosylation reaction. researchgate.net A common method involves preparing a suitable sugar intermediate, such as 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose, which can be synthesized in multigram scale from D-glucose. researchgate.net This advanced sugar donor is then coupled with persilylated N6-benzoyladenine under Vorbrüggen conditions to form the desired β-anomer. clockss.org

Table 1: Comparison of Synthetic Pathways for Bridged Nucleosides
PathwayDescriptionAdvantagesDisadvantages
Convergent The nucleobase and the modified sugar are synthesized separately and then coupled.Higher overall efficiency and yield; allows for modular synthesis of analogs by swapping different bases or sugars. researchgate.netRequires careful control of stereochemistry during the crucial glycosylation coupling step. clockss.org
Linear Modifications to form the bridge are performed on a pre-formed nucleoside.Starts from a more complex, readily available molecule.Often involves more steps, complex protection/deprotection schemes, and potentially lower yields.

Achieving the correct stereochemistry in the furanose ring is paramount. The desired ribo-configuration and the formation of the β-glycosidic bond are critical for the molecule's function. The synthesis of the bridged sugar often starts from a readily available chiral precursor like D-glucose or D-arabinose. researchgate.net

Key steps in establishing stereochemistry include:

Nucleophilic Displacement: In some syntheses, the conversion from an arabino precursor to the required ribo counterpart is achieved via a direct SN2 nucleophilic displacement of a leaving group, such as a triflate, at the C2' position. clockss.org

Anchimeric Assistance: During glycosylation, neighboring participating groups (e.g., an acetyl group at C2') can be used to direct the incoming nucleobase to the β-face of the oxocarbenium intermediate, ensuring high stereoselectivity. acs.org However, in the synthesis of certain bridged nucleosides where a 2'-participating group is absent, a mixture of α and β anomers can be formed, requiring careful reaction optimization and purification to isolate the desired β anomer. clockss.org

Ring Closure: The final bridge formation is an intramolecular cyclization step. For instance, a 4'-C-hydroxymethyl group and a 2'-O-nucleophile are induced to react, often via activation of the 4'-C-hydroxymethyl group into a good leaving group (e.g., mesylate or tosylate), to form the methylene (B1212753) bridge.

Introduction and Manipulation of the N6-Benzoyl Group

The N6-benzoyl group is not part of the final, biologically active oligonucleotide but is an essential temporary modification used during chemical synthesis. It prevents the exocyclic amino group of adenine (B156593) from undergoing undesired side reactions.

The introduction of the benzoyl group is a standard acylation reaction. Typically, the starting adenosine or a precursor is treated with benzoyl chloride in a suitable solvent like pyridine. This reaction selectively acylates the more nucleophilic exocyclic N6-amino group over the ring nitrogens. If the starting material is a purine (B94841) derivative that needs to be converted to adenine first, amination reactions can be employed, though it is more common to start with adenine itself. nih.gov The benzoylation is usually performed on the nucleoside before it is converted into a phosphoramidite (B1245037) building block for oligonucleotide synthesis. nih.gov

The synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine is a prime example of the need for an orthogonal protection strategy. nih.govfiveable.me This strategy involves using multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others. fiveable.menih.gov This allows for the selective manipulation of different functional groups at various stages of the synthesis.

For a typical phosphoramidite building block based on this nucleoside, the following protecting groups are used:

5'-Hydroxyl Group: Protected with a Dimethoxytrityl (DMT) group. This group is acid-labile and is removed with a mild acid (e.g., trichloroacetic acid) during automated solid-phase oligonucleotide synthesis. umich.edu

N6-Amino Group: Protected with the Benzoyl (Bz) group. This group is base-labile and is removed under basic conditions (e.g., aqueous ammonia) during the final deprotection and cleavage of the oligonucleotide from the solid support.

3'-Hydroxyl Group: This is the position that is derivatized to a phosphoramidite for coupling, so it is not protected in the final building block but is protected during earlier synthetic steps.

Table 2: Key Orthogonal Protecting Groups in the Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection ConditionStability
5'-HydroxylDimethoxytritylDMTMild Acid (e.g., TCA)Stable to base and phosphoramidite coupling conditions. umich.edu
N6-Amino (Adenine)BenzoylBzBase (e.g., NH₄OH)Stable to acid and coupling conditions.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthetic routes developed for this compound are versatile and can be adapted to produce a wide range of analogs for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can probe the structural requirements for optimal biological activity.

Modifications can be introduced at three main positions:

The Bridge: The length and composition of the bridge can be altered. For example, 2'-O,4'-C-ethylene-bridged (ENA) and 2'-N,4'-C-ethylene-bridged (aza-ENA) analogs have been synthesized. researchgate.netclockss.org The synthesis of aza-ENA-A involves a key step where a 2'-azido group is introduced, which later becomes the nitrogen atom in the bridge. clockss.org

The Sugar Moiety: Other modifications can be made to the furanose ring, although this is less common as the core bridged structure is often the feature of interest.

The Nucleobase: While the focus here is on adenine, the same bridged sugar scaffold can be coupled to other protected nucleobases (guanine, cytosine, thymine) to create a full set of LNA monomers for oligonucleotide synthesis. researchgate.net

Table 3: Examples of Bridged Nucleoside Analogs for SAR Studies
Analog NameStructural ModificationSynthetic StrategyReference
2'-O,4'-C-Ethylene-Bridged Nucleic Acid (ENA)Bridge extended from one carbon (methylene) to two carbons (ethylene).Involves starting materials with a longer carbon chain at the C4' position. researchgate.net
2'-N,4'-C-Ethylene-Bridged Adenosine (aza-ENA-A)The 2'-oxygen is replaced with a nitrogen atom in the bridge.Utilizes a sugar precursor with a 2'-azido group which is later reduced and cyclized to form the piperidino-fused ring system. clockss.org

These studies are crucial for fine-tuning the properties of modified oligonucleotides for various therapeutic and diagnostic applications.

Modifications to the Sugar Moiety

The synthesis of 2'-O,4'-C-methyleneadenosine analogs with altered sugar moieties is a primary strategy to fine-tune the properties of oligonucleotides. These modifications aim to enhance binding affinity, nuclease resistance, and cellular uptake. rsc.orgnih.gov The core 2'-O,4'-C-methylene bridge locks the furanose ring into an N-type conformation, which is favorable for binding to complementary RNA strands. researchgate.net

Key synthetic strategies for modifying the sugar moiety include:

Introduction of Substituents on the Bridge: The methylene bridge itself can be substituted to create analogs like 2'-O,4'-C-ethylene-bridged nucleic acids (ENA). researchgate.net The synthesis of ENA analogs, for example, can involve a key ring-closing metathesis reaction. researchgate.net

Alterations at the 2'- and 4'-Positions: Beyond the bridging, further modifications at the 2'- and 4'-positions of the ribose are explored. For instance, the introduction of 2'-fluoro or 2'-O-methoxyethyl (2'-MOE) groups is a common strategy to improve stability. rsc.orgresearchgate.net Dual modification, such as 2'-F,4'-OMe-ribose, has been shown to improve the metabolic stability of siRNAs. semanticscholar.org

Synthesis of Bridged Analogs with Different Ring Sizes: The development of novel BNA analogues can involve creating different-sized bridged structures. For example, 2′,4′-BNANC contains a six-membered bridged structure with an N-O linkage, which has been shown to possess high binding affinity and nuclease resistance. scispace.com

The synthesis of these sugar-modified analogs often starts from commercially available sugars like D-glucose or D-allofuranose and involves a series of protection, activation, and cyclization steps to construct the desired bridged structure. clockss.orgresearchgate.net

Table 1: Examples of Sugar Moiety Modifications in 2'-O,4'-C-Bridged Nucleosides

Modification TypeExample Compound/ClassKey Synthetic FeatureReported Property Enhancement
Bridge Extension2'-O,4'-C-Ethylene-bridged Nucleic Acid (ENA)Ring-closing metathesisHigh nuclease resistance and thermodynamic stability
Dual 2',4' Substitution2'-F,4'-OMe-ribose modified nucleosidesMulti-step synthesis from appropriate sugar precursorsImproved metabolic stability in siRNAs
Heteroatom in Bridge2′,4′-BNANC (N-O linkage)One-pot intramolecular N-C bond formationHigh binding affinity and nuclease resistance
Amino-Functionalization2'-Amino-LNAFunctionalization at the N2' positionModulation of physicochemical properties

Variations at the N6-Position of the Purine Ring

The N6-benzoyl group is a conventional protecting group for adenine in oligonucleotide synthesis. However, variations at this position are crucial for introducing different functionalities or studying structure-activity relationships. The synthesis of N6-modified adenosine analogs can be achieved through several routes.

One common method involves the post-synthetic modification of a precursor oligomer. nih.gov For instance, an oligomer containing a reactive group at the N6-position can be synthesized, followed by reaction with a desired amine or other nucleophile. Another approach is to synthesize the modified N6-alkyladenosine monomer first and then convert it into a phosphoramidite for incorporation into oligonucleotides. researchgate.net This often involves the displacement of a leaving group, such as a chlorine or methylthio group, at the C6 position of the purine ring with the desired alkylamine. nih.govamazonaws.com

Furthermore, different protecting groups other than benzoyl, such as phenoxyacetyl (Pac), may be used for N6-methylation to minimize potential side reactions during synthesis. glenresearch.com The choice of the N6-substituent can influence the base-pairing properties and biological activity of the resulting oligonucleotide. For example, N6-methyladenosine is a naturally occurring modification that can affect RNA stability and function. researchgate.netnih.gov

Table 2: Synthetic Approaches for N6-Position Variations

Synthetic StrategyDescriptionExample Application
Direct AlkylationReaction of a 6-chloropurine (B14466) riboside precursor with a primary or secondary amine.Synthesis of various N6-alkyl and N6-aryl adenosine derivatives.
Mitsunobu ReactionReaction of a purine nucleoside with an alcohol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.Introduction of a wide range of N6-substituents.
Post-Synthetic ModificationModification of a precursor oligonucleotide containing a reactive purine analog.Site-specific introduction of N6-alkyl groups into RNA.

Derivatization for Conjugation and Probe Development

The derivatization of this compound and its analogs is essential for developing probes and therapeutic conjugates. acs.org Conjugation to molecules such as peptides, lipids, or fluorescent dyes can improve cellular uptake, tissue targeting, and enable detection. acs.orgnih.gov

Synthetic strategies for derivatization can be broadly categorized into pre-synthetic and post-synthetic approaches. acs.org

Pre-synthetic Modification: In this approach, a modified phosphoramidite building block containing the desired conjugate or a linker for subsequent attachment is synthesized first. This modified monomer is then incorporated into the oligonucleotide during solid-phase synthesis. acs.org For example, a linker with a reactive group can be attached to the nucleobase or the sugar moiety.

Post-synthetic Conjugation: This method involves synthesizing the oligonucleotide first, often with a reactive linker incorporated at a specific position (e.g., 5' or 3' end, or internally). The oligonucleotide is then reacted with the molecule of interest in solution. nih.gov "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular method for efficient and specific conjugation.

The development of functionalized 2'-amino-LNA, where peptides or sugars are attached to the N2'-position, is an example of derivatization aimed at modulating the physicochemical properties of therapeutic oligonucleotides. researchgate.net These conjugates can enhance the delivery and efficacy of antisense oligonucleotides and siRNAs. nih.gov

Purification and Isolation Techniques in Preparative Synthesis

The multi-step synthesis of this compound and its derivatives results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification and isolation techniques are critical to obtain the high-purity material required for oligonucleotide synthesis. youtube.com

Commonly employed techniques include:

Silica Gel Column Chromatography: This is a fundamental technique used to separate compounds based on their polarity. It is often used after each synthetic step to isolate the intermediate product. nih.gov The choice of solvent system (eluent) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is frequently used for the final purification of the nucleoside or phosphoramidite monomer. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target compound from closely related impurities. nih.gov The use of a 5'-O-dimethoxytrityl (DMT) group, which is hydrophobic, can aid in the purification of full-length products by RP-HPLC. nih.gov Anion-exchange HPLC can also be used, separating molecules based on the number of phosphate (B84403) groups. youtube.com

Precipitation and Crystallization: For some intermediates or final products, precipitation or crystallization can be an effective method for purification and isolation, especially on a large scale. google.com This can sometimes eliminate the need for chromatographic purification. researchgate.net

Polyacrylamide Gel Electrophoresis (PAGE): While more commonly used for the purification of final oligonucleotides, PAGE can also be employed to purify smaller RNA or DNA fragments with single-nucleotide resolution. nih.gov

The purity of the final phosphoramidite is typically assessed by techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure its suitability for oligonucleotide synthesis. chemie-brunschwig.ch

Preclinical Biological Evaluation in Cellular and Enzymatic Systems

Assessment of Cellular Activities in In Vitro Models

Effects on Cell Growth and Proliferation in Research Cell Lines

No studies detailing the effects of N6-Benzoyl-2'-O,4'-C-methyleneadenosine on cell growth and proliferation in any research cell lines have been identified in the public domain.

In general, N6-substituted adenosine (B11128) analogues have demonstrated a range of effects on cell proliferation. For instance, certain N6-benzyladenosine derivatives have been shown to inhibit the growth of cultured leukemia cells. nih.gov The antiproliferative activity of these compounds can be influenced by the nature of the substituent at the N6 position.

The 2',4'-C-methylene bridge is a hallmark of locked nucleic acids (LNAs), which are primarily designed to enhance the binding affinity and stability of oligonucleotides for therapeutic and diagnostic purposes. wjgnet.com While individual LNA monomers are not typically evaluated for direct antiproliferative effects, oligonucleotides containing them have been extensively studied in the context of antisense and RNAi therapies, which can indirectly affect cell proliferation by modulating the expression of genes involved in cell growth and survival.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis Induction) in Research Cells

There is no available research describing the induction of programmed cell death pathways by this compound.

However, the N6-benzoyl functional group is present in compounds that have been shown to induce apoptosis. For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been found to induce apoptosis in adult T-cell leukemia cell lines. nih.gov This effect was associated with the upregulation of p53 and p21 proteins and the downregulation of the anti-apoptotic protein Bcl-2α. nih.gov Furthermore, some 2-amino-1,4-naphthoquinone-benzamide derivatives have been reported to trigger apoptosis in cancer cells, as evidenced by nuclear condensation and fragmentation. nih.gov

Evaluation in Viral Replication Assays in Cell-Based Models

No data from viral replication assays for this compound have been published.

The structural components of this molecule suggest potential for antiviral activity. The 2',4'-C-methylene bridge is a modification found in some antiviral nucleoside analogues. Nucleic acid polymers, which can include such modified nucleosides, have shown broad-spectrum antiviral activity, often by inhibiting viral attachment and entry. nih.gov Specifically, N6-benzyladenosine derivatives have been reported to exhibit antiviral activity against enterovirus 71 by inhibiting viral RNA synthesis. researchgate.net Another related compound, N6-Benzoyl-2'-O-methyladenosine, has been noted as an inhibitor of a polyhedrosis virus. biosynth.com

Enzymatic Activity Modulation Studies

Inhibition Kinetics of Adenosine Kinase and Related Enzymes

Specific inhibition kinetic data for this compound with adenosine kinase or any related enzymes are not available.

Adenosine kinase (ADK) is a key enzyme in adenosine metabolism, and its inhibition can lead to increased adenosine levels with therapeutic potential. nih.gov Nucleoside analogues are a major class of ADK inhibitors. The activity of these inhibitors is highly dependent on the modifications of the ribose and the purine (B94841) base. novocib.com

Substrate Specificity for Nucleoside-Modifying Enzymes (e.g., Purine Nucleoside Phosphorylase, Adenosine Deaminase)

There are no published studies on the substrate specificity of this compound for enzymes such as purine nucleoside phosphorylase or adenosine deaminase.

Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway. wikipedia.orgebi.ac.uk The substrate specificity of PNP varies between species. Mammalian PNPs are generally specific for 6-oxopurines (like guanosine (B1672433) and inosine), while some bacterial PNPs can also process 6-aminopurines (like adenosine). nih.gov The bulky N6-benzoyl group would likely influence the interaction of the target compound with the active site of PNP.

Adenosine deaminase (ADA) is another critical enzyme in purine metabolism. Some N6-substituted adenosine analogs, such as N6-p-nitrobenzyladenosine, have been shown to be competitive inhibitors of ADA. nih.gov The nature of the N6-substituent plays a crucial role in determining whether a compound will act as a substrate or an inhibitor of ADA.

Modulation of Ecto-5'-Nucleotidase (CD73) Activity

Following a comprehensive review of available scientific literature, no specific data was found regarding the modulatory effects of this compound on the enzymatic activity of ecto-5'-nucleotidase (CD73). Research on structurally related nucleoside analogues with a conformationally locked (N)-methanocarba moiety, which is analogous to the 2'-O,4'-C-methylene bridge, has been conducted on CD73; however, these studies did not include the specific N6-benzoyl substituted compound. Therefore, its inhibitory or enhancing potential on CD73 remains uncharacterized in the public domain.

Receptor Binding and Functional Assays in Recombinant Systems

Ligand Interactions with Purinergic P2X Receptor Subtypes

There is no available published data detailing the binding affinity or functional activity of this compound at any of the purinergic P2X receptor subtypes (P2X1-P2X7). While the pharmacology of P2X receptors has been explored with a wide range of ATP analogues, specific screening results for this compound have not been reported in the accessible scientific literature.

Agonist/Antagonist Profiling at Purinergic P2Y Receptor Subtypes

Specific agonist or antagonist activity and binding profiles for this compound at the various purinergic P2Y receptor subtypes (including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) are not available in the reviewed literature. Extensive research has been performed on other adenosine analogues containing the 2'-O,4'-C-methylene bridge (an (N)-methanocarba modification), which is known to enhance potency at certain P2Y receptors, particularly the P2Y1 subtype. However, the specific contribution and pharmacological profile of the N6-benzoyl substitution in combination with this bridge have not been publicly documented.

Investigations in Non-Human In Vivo Research Models (e.g., Proof-of-Concept Studies)

A search for in vivo studies involving the administration of this compound in any non-human research models did not yield any results. Consequently, there are no available proof-of-concept studies to describe its physiological or pathological effects in a whole-organism context.

Molecular Mechanism of Action and Cellular Target Identification

Elucidation of Molecular Interactions with Key Biological Macromolecules

The interaction of N6-Benzoyl-2'-O,4'-C-methyleneadenosine with key biological macromolecules is a critical area of investigation for understanding its potential biological activity. However, specific studies detailing these interactions are not present in the available literature.

Binding to Nucleic Acid Polymerases and Inhibitory Mechanisms

There is no specific information in the reviewed literature detailing the binding of this compound to nucleic acid polymerases or its potential inhibitory mechanisms. Research on other purine (B94841) nucleoside analogs suggests that inhibition of DNA synthesis is a possible mechanism of action for this class of compounds. medchemexpress.comchemicalbook.com For instance, the related compound N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine is classified as a purine nucleoside analog with anticancer mechanisms that rely on the inhibition of DNA synthesis. medchemexpress.com Another modified nucleoside, 2',3',5'-Tri-O-benzoyl-N6-benzyl-2'-C-methyladenosine, is hypothesized to act as an antiviral agent by terminating RNA chain elongation, a process mediated by RNA polymerases. However, these findings cannot be directly attributed to this compound without specific experimental validation.

Interactions with Ribonucleotide Reductase

No direct research was found that specifically investigates the interaction between this compound and ribonucleotide reductase. A structurally similar compound, N6-Benzoyl-2',3'-isopropylideneadenosine, has been identified as an activator of the enzyme ribonucleotide reductase. biosynth.com This suggests that molecules with the N6-benzoyl-adenosine scaffold have the potential to interact with this enzyme, but the specific effect of the 2'-O,4'-C-methylene modification is unknown.

Modulation of Intracellular Signaling Cascades

The influence of this compound on intracellular signaling pathways remains uninvestigated in the available scientific literature.

Effects on Calcium Mobilization and Ion Channel Activity

There are no available scientific reports describing the effects of this compound on calcium mobilization or ion channel activity.

Activation or Inhibition of Protein Kinase Pathways (e.g., MAPK, PKC)

A review of the literature did not yield any studies concerning the activation or inhibition of protein kinase pathways, such as the MAPK or PKC pathways, by this compound. While protein kinase C is known to be a crucial signal transducer with its activity modulated by various factors, no connection to this specific compound has been established. nih.gov

Impact on RNA Metabolism and Stability

There is no specific research available on the impact of this compound on RNA metabolism and stability. The closely related field of N6-methyladenosine (m6A) modification has been shown to play a significant role in various aspects of RNA metabolism, including synthesis, splicing, and stability. nih.gov However, the substitution of a methyl group with a benzoyl group at the N6 position, along with the 2'-O,4'-C-methylene bridge, would result in different chemical properties and biological activities that cannot be extrapolated from studies on m6A.

Table of Compounds

Regulation of RNA:DNA Hybrid Stability

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. nih.govnih.govsunderland.ac.uk While they play roles in normal cellular processes, their accumulation can be a source of genomic instability. nih.govnih.govsunderland.ac.uk

Recent studies have revealed that N6-methyladenosine is present on the RNA component of R-loops in human cells. nih.govnih.govsunderland.ac.uk The m6A reader protein YTHDF2 has been shown to interact with R-loop-enriched loci. nih.govnih.govsunderland.ac.uk Knockout of YTHDF2 leads to an increase in R-loop levels, suggesting that YTHDF2 is involved in their resolution. nih.govnih.govsunderland.ac.uk This process is thought to prevent the accumulation of co-transcriptional R-loops, thereby safeguarding genomic stability. nih.gov The accumulation of unresolved R-loops can lead to DNA double-strand breaks, as indicated by increased levels of the DNA damage marker γH2AX in YTHDF2 knockout cells. nih.govnih.govsunderland.ac.uk

Factor Effect on R-loops Observed Phenotype in Knockout/Depletion Supporting Evidence
N6-methyladenosine (m6A) Present on the RNA strand of RNA:DNA hybrids. nih.govnih.govsunderland.ac.uk-Detection on the majority of RNA:DNA hybrids in human pluripotent stem cells. nih.govnih.govsunderland.ac.uk
YTHDF2 Promotes the resolution of m6A-containing R-loops. nih.govIncreased R-loop levels, cell growth retardation, and accumulation of γH2AX. nih.govnih.govsunderland.ac.ukYTHDF2 interacts with R-loop-enriched loci. nih.govnih.govsunderland.ac.uk
METTL3/HNRNPA2B1 Depletion Increased γH2AX intensity. nih.gov-Suggests involvement of m6A writers in the process. nih.gov

Influence on mRNA Processing and Translation

The presence of m6A in mRNA has profound effects on its lifecycle, influencing splicing, stability, and translation. While a universal role in splicing is not established, m6A modification in the 5' untranslated region (UTR) is required for the translation of certain mRNAs, such as those induced by heat shock. nih.govscispace.com

The stability of mRNA is a major aspect regulated by m6A. The reader protein YTHDF2 is known to promote the degradation of m6A-containing mRNAs. nih.govnih.govsunderland.ac.uk Conversely, an m6A modification on the initiating and capped adenosine (B11128) residue can stabilize an mRNA, and its removal by the FTO demethylase can lead to mRNA turnover. nih.govscispace.com

During the integrated stress response, such as amino acid starvation, m6A modification plays a role in guiding alternative translation. nih.gov For instance, the translation of ATF4, a key transcription factor in the stress response, is regulated by the m6A status of its mRNA. nih.gov Depletion of the m6A demethylase ALKBH5 represses ATF4 translation, while knockdown of m6A methyltransferases can promote it. nih.gov This suggests that m6A in the 5'UTR can control ribosome scanning and the selection of alternative start codons. nih.gov

Process Role of N6-methyladenosine (m6A) Key Proteins Involved Outcome
mRNA Stability Can either promote degradation or stabilize mRNA depending on location.YTHDF2, FTORegulation of mRNA half-life. nih.govnih.govsunderland.ac.uknih.govscispace.com
Translation Initiation Required for translation of some heat shock mRNAs. nih.govscispace.comEukaryotic initiation factor 3 (eIF3). scispace.comEnhanced translation under specific conditions. nih.govscispace.com
Alternative Translation (Stress Response) Modulates ribosome scanning and start codon selection. nih.govALKBH5, m6A methyltransferases.Regulates the translation of stress-related proteins like ATF4. nih.gov
mRNA Splicing No common obligatory role has been demonstrated. nih.gov-Splicing profiles remain largely unchanged in the absence of m6A in mouse embryonic stem cells. nih.gov

Phenotypic Analysis of Cellular Responses at a Molecular Level

The manipulation of m6A levels in cells leads to distinct and measurable molecular phenotypes. A primary consequence of disrupting the m6A pathway, specifically through the knockout of the m6A reader YTHDF2, is an increase in genomic instability. nih.govnih.govsunderland.ac.uk This is phenotypically observed as an accumulation of γH2AX, a well-established marker for DNA double-strand breaks. nih.govnih.govsunderland.ac.uk

Furthermore, cells lacking YTHDF2 exhibit cell growth retardation. nih.govnih.govsunderland.ac.uk This is likely a consequence of the increased DNA damage and the crucial role of proper RNA metabolism in cell cycle progression. The accumulation of m6A-containing R-loops is particularly noted during the G2/M phases of the cell cycle, with depletion in G0/G1, highlighting a dynamic regulation tied to cell division. nih.govnih.govsunderland.ac.ukworktribe.com

In the context of the integrated stress response, altered m6A dynamics have a direct impact on the cell's adaptive capacity. For example, transgenic mice with altered FTO activity show changes in the expression of ATF4, underscoring the physiological relevance of m6A-mediated translational control at the organismal level. nih.gov

Cellular Response Molecular Phenotype Key Observations
Genomic Stability Increased DNA double-strand breaks.Accumulation of γH2AX in YTHDF2 knockout cells. nih.govnih.govsunderland.ac.uk
Cell Proliferation Cell growth retardation.Observed in YTHDF2 knockout mammalian cells. nih.govnih.govsunderland.ac.uk
Cell Cycle Regulation Dynamic changes in R-loop levels.m6A-containing R-loops accumulate during G2/M and are depleted at G0/G1. nih.govnih.govsunderland.ac.ukworktribe.com
Stress Response Altered translation of stress-related factors.Differential translation of ATF4 upon modulation of m6A demethylases. nih.gov

Structure Activity Relationship Sar and Structure Function Correlations

Contributions of the 2'-O,4'-C-Methylene Constraint to Biological Activity

The defining feature of this molecule is the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This modification, which creates a class of compounds known as Bridged Nucleic Acids (BNA) or Locked Nucleic Acids (LNA), has profound implications for the molecule's behavior. nih.govrikengenesis.jp

The 2'-O,4'-C-methylene linkage physically constrains the furanose ring, locking it into an N-type sugar conformation. nih.govnih.govnih.gov This rigid structure significantly reduces the molecule's conformational flexibility. nih.gov By pre-organizing the sugar into a conformation that is often favorable for binding, the entropic penalty for receptor or enzyme interaction is minimized, which can lead to a significant increase in binding affinity. nih.govnih.gov In the context of oligonucleotides, this conformational rigidity enhances base stacking and leads to the formation of more stable duplexes with complementary DNA and RNA strands. nih.govnih.gov

When N6-Benzoyl-2'-O,4'-C-methyleneadenosine is incorporated into an oligonucleotide chain, the bridged structure offers substantial protection against degradation by nucleases. tandfonline.comnih.govbiosyn.com This enhanced nuclease resistance is a critical attribute for potential therapeutic applications, such as antisense therapies, as it can significantly extend the biological half-life of the oligonucleotide. nih.govbiosyn.com Studies on various BNA-modified oligonucleotides have consistently demonstrated their superior stability against both endonucleases and exonucleases when compared to unmodified DNA and RNA strands. nih.govtandfonline.combiosyn.com For instance, 2',4'-BNA NC, an analogue with a similar bridged framework, shows tremendously higher nuclease resistance than natural oligonucleotides. tandfonline.com

Table 1: Comparison of Properties of Modified Oligonucleotides

Oligonucleotide TypeKey Structural FeatureBinding Affinity (vs. RNA)Nuclease ResistanceReference
Natural DNA/RNAFlexible Deoxyribose/RiboseStandardLow nih.gov
2',4'-BNA/LNA2'-O,4'-C-methylene bridge (N-type lock)High (ΔTm ≈ +4 to +7°C per mod)High nih.govnih.gov
ENA (Ethylene-bridged)2'-O,4'-C-ethylene bridge (N-type lock)High (ΔTm ≈ +5.2°C per mod)Very High (Higher than BNA/LNA) nih.govresearchgate.net
2',4'-BNANC2'-O,4'-aminoethylene bridgeHighVery High tandfonline.combiosyn.com

Role of the N6-Benzoyl Moiety in Molecular Recognition

The substituent at the N6-position of the adenine (B156593) base is a key determinant for molecular recognition, influencing how the molecule fits into and interacts with the binding sites of target proteins.

The benzoyl group at the N6-position is a bulky, aromatic moiety that can engage in significant hydrophobic and π-π stacking interactions within a protein's binding pocket. taylorandfrancis.com In many receptors, such as adenosine (B11128) receptors, the N6-region is a well-defined pocket that can accommodate such groups, and these interactions are crucial for high-affinity binding. nih.gov Research on N6-benzoyladenine derivatives has shown their potential as inhibitors of the BRD4 bromodomain, indicating that the benzoyl group can be effectively accommodated within its binding site. nih.gov Similarly, studies with N6-benzyladenosine analogues in other systems confirm the importance of hydrophobic interactions for biological activity. nih.gov

The precise geometry and electronic character of the N6-substituent are critical for target engagement and can dictate both potency and selectivity. nih.gov Structure-activity relationship studies on N6-benzyladenosine derivatives show that substitutions on the benzyl (B1604629) ring can dramatically alter receptor affinity and selectivity. nih.gov The position of a substituent, such as a halogen, can determine whether the effect on efficacy is positive or negative, highlighting the importance of both steric fit and electronic distribution (i.e., electron-withdrawing or donating properties). nih.govnih.gov Therefore, the steric bulk and the electron-withdrawing nature of the carbonyl group in the N6-benzoyl moiety of this compound are expected to have a highly specific influence on its interaction with biological targets. nih.gov

Impact of Ribose and Purine (B94841) Base Modifications on Potency and Selectivity

Research has shown that while some ribose modifications alone can decrease receptor affinity, combining them with N6-substitutions that are known to confer high potency can restore or even enhance affinity and selectivity for specific targets, such as the A1 adenosine receptor. nih.govresearchgate.net This demonstrates a crucial interplay where the fixed sugar conformation presented by the 2'-O,4'-C-methylene bridge can optimize the presentation of the N6-benzoyl group to its binding site.

Furthermore, additional modifications to the purine ring, for example at the C2 position, are known to modulate receptor activity. nih.gov The potency and selectivity of this compound are thus the result of a finely tuned balance between the conformational lock on the sugar, the specific interactions of the N6-benzoyl group, and the inherent properties of the adenine core. nih.govnih.gov

Table 2: Influence of Modifications on Adenosine A1 Receptor Affinity

Adenosine AnalogueKey Modification(s)Effect on A1 Receptor AffinitySelectivity ProfileReference
AdenosineNoneBaselineNon-selective nih.gov
1'-C-Methyladenosine1'-C-Methyl on riboseDecreased affinity- nih.govresearchgate.net
N6-Cyclopentyladenosine (CPA)N6-CyclopentylHigh affinityA1 selective nih.gov
1'-C-Methyl-N6-cyclopentyladenosine1'-C-Methyl + N6-CyclopentylHigh affinity restored, increased selectivityHighly A1 selective nih.govresearchgate.net
N6-Benzyladenosine DerivativesN6-Benzyl with various substitutionsPotency and selectivity are highly dependent on ring substitutionVariable, can favor A1/A3 nih.govnih.gov

Rational Design Principles Derived from SAR Studies for this compound Analogs

The rational design of analogs of this compound, a member of the 2',4'-bridged nucleic acid (BNA) or locked nucleic acid (LNA) family, is guided by extensive structure-activity relationship (SAR) studies aimed at optimizing their therapeutic properties. These modifications primarily focus on enhancing nuclease resistance, modulating binding affinity to target RNA, and improving in vivo pharmacological profiles, including biodistribution and potential toxicity.

The core principle behind the design of 2',4'-BNA/LNA analogs is the introduction of a bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock into an N-type sugar pucker pre-organizes the oligonucleotide for A-form duplex formation with a complementary RNA strand, leading to a significant increase in thermal stability (Tₘ) and binding affinity. researchgate.netspringernature.com The methylene bridge in the parent compound is a foundational element, and modifications to this bridge and other parts of the nucleoside offer avenues for fine-tuning its characteristics.

Key Rational Design Strategies:

Modification of the 2',4'-Bridge: Subtle structural alterations to the methylene bridge can profoundly impact the analog's properties. For instance, the introduction of a methyl group to create a 2',4'-constrained-2'-O-ethyl (cEt) bridge has been shown to enhance nuclease resistance and, in some cases, reduce hepatotoxicity compared to standard 2',4'-BNA/LNA modifications. researchgate.net The stereochemistry of such substitutions is critical, as different isomers can lead to varying degrees of stability and binding affinity.

Alterations to the N6-Benzoyl Group: The N6-benzoyl group on the adenine base serves to protect the amine during oligonucleotide synthesis and can influence binding interactions. The design of analogs may involve replacing the benzoyl group with other acyl or alkyl groups to modulate lipophilicity and hydrogen bonding patterns within the duplex. For other adenosine receptor ligands, modifications at the N6 position with alkyl, cycloalkyl, and arylalkyl groups have been shown to significantly alter receptor selectivity and affinity. nih.gov

Impact of Modifications on Biological Activity:

The following table summarizes the general effects of key structural modifications on the properties of 2',4'-BNA/LNA analogs, based on broader studies of this class of compounds.

Modification SiteType of ModificationEffect on PropertyReference
2',4'-Bridge Introduction of a methylene bridge (forms 2',4'-BNA/LNA)Increases binding affinity to target RNA; enhances nuclease resistance. researchgate.netspringernature.com
Addition of a methyl group to the bridge (e.g., S-cEt)Further enhances nuclease resistance; can modulate hepatotoxicity. researchgate.net
Amido-bridged nucleic acids (AmNA)Allows for modulation of nuclease resistance and hepatic distribution via N-alkyl substituents. researchgate.net
Guanidine-bridged nucleic acids (GuNA)Improves nuclease resistance, cell membrane permeability, and binding affinity to ssDNA and ssRNA. researchgate.net
Nucleobase (Adenine) N6-benzoyl protectionEssential for synthesis; influences binding interactions. nih.gov
Replacement of benzoyl with other groupsCan alter lipophilicity, binding selectivity, and affinity. nih.gov
Oligonucleotide Backbone Phosphorothioate (PS) linkageIncreases nuclease resistance. nih.gov
Strategic placement of BNA/LNA monomersCan prevent off-target effects and optimize activity. nih.gov

Detailed SAR studies on this compound itself are not extensively reported in publicly available literature, which often focuses on the broader class of 2',4'-BNA/LNA analogs. However, the principles derived from these broader studies form the foundation for the rational design of any specific analog within this class. The primary goal remains the optimization of the therapeutic index by enhancing efficacy (through increased binding affinity and nuclease resistance) while minimizing toxicity and off-target effects. Future design efforts will likely continue to explore novel bridge modifications and combinations of modifications to achieve these goals for various therapeutic applications, including antisense technology and siRNA. springernature.comnih.gov

Metabolic Considerations in Research Systems

In Vitro Metabolic Stability Studies in Biological Matrices (e.g., Cell Extracts, Serum)

The initial assessment of a research compound's utility often involves determining its stability in various biological environments. For N6-Benzoyl-2'-O,4'-C-methyleneadenosine, in vitro metabolic stability studies would typically be conducted in matrices such as cell extracts (e.g., liver S9 fractions, microsomes) and serum from different species. These studies are crucial for predicting the compound's half-life and bioavailability in a biological system.

The stability of this compound is influenced by two primary structural modifications: the N6-benzoyl group and the 2'-O,4'-C-methylene bridge. The N6-benzoyl group, an amide linkage, is susceptible to hydrolysis by amidases present in biological matrices, which would yield 2'-O,4'-C-methyleneadenosine. The 2'-O,4'-C-methylene bridge, a key feature of bridged nucleic acids (BNA), is designed to confer significant enzymatic stability. This modification locks the ribose ring in a C3'-endo conformation, which generally enhances resistance to degradation by nucleases.

Table 1: Predicted Metabolic Stability of this compound in Biological Matrices

Biological MatrixExpected Primary Metabolic PathwayPredicted StabilityRationale
Liver S9 FractionAmide HydrolysisModeratePresence of amidases can cleave the N6-benzoyl group.
Serum/PlasmaAmide HydrolysisModerate to HighEsterases and amidases in serum may contribute to metabolism.
Cell Culture MediaVariableHighDependent on the specific cell line and its metabolic enzyme expression.
Nuclease-rich extractsHighVery HighThe 2'-O,4'-C-methylene bridge provides strong resistance to nucleolytic cleavage.

Enzymatic Biotransformation Pathways in Cell Culture Models (e.g., Phosphorylation, Deamination)

Once inside a cell, this compound can be subjected to various enzymatic biotransformations that can either activate or inactivate the compound. The principal pathways for nucleoside analogs involve phosphorylation and deamination.

Phosphorylation: For many nucleoside analogs to exert their biological activity, they must be phosphorylated to the corresponding 5'-mono-, di-, and triphosphates. This process is catalyzed by intracellular nucleoside and nucleotide kinases. The resulting triphosphate is often the active form that can be incorporated into nucleic acids or inhibit polymerases. The efficiency of the initial phosphorylation step by a specific nucleoside kinase is a critical determinant of the compound's activity. The structural modifications on both the base and the sugar moiety of this compound can significantly influence its recognition and processing by these kinases.

Deamination: Adenosine (B11128) and its analogs are substrates for adenosine deaminases, which convert them to their corresponding inosine (B1671953) derivatives. This deamination at the C6 position of the purine (B94841) ring is a common route of inactivation. The presence of the bulky benzoyl group at the N6 position is expected to sterically hinder the approach of adenosine deaminase, thereby protecting the compound from this metabolic pathway. However, if the benzoyl group is first removed by hydrolysis, the resulting 2'-O,4'-C-methyleneadenosine could then be a substrate for deamination.

Table 2: Potential Enzymatic Biotransformation Pathways for this compound

PathwayEnzyme FamilyPotential OutcomeImpact of Structural Modifications
PhosphorylationNucleoside/Nucleotide KinasesActivation (if triphosphate is the active form)The 2'-O,4'-C-methylene bridge and N6-benzoyl group may affect kinase recognition and efficiency.
DeaminationAdenosine DeaminasesInactivationThe N6-benzoyl group is expected to provide protection against direct deamination.
HydrolysisAmidases/EsterasesFormation of 2'-O,4'-C-methyleneadenosineThe N6-benzoyl group is a potential site for enzymatic cleavage.

Influence of Metabolism on Compound Exposure and Activity in Research Settings

The metabolic profile of this compound directly impacts its concentration and duration of action in research models. Rapid metabolism would lead to low compound exposure, potentially resulting in a lack of observed biological activity. Conversely, high metabolic stability would ensure sustained exposure, allowing for a more accurate assessment of its intrinsic potency.

Strategies to Enhance Metabolic Stability for Research Applications

One common strategy is the introduction of steric hindrance near the metabolically labile site. For the N6-benzoyl group, this could involve substituting the phenyl ring with bulky groups to reduce access for hydrolytic enzymes. Another approach is to replace the ester-like amide bond with a more stable linkage, although this would fundamentally change the nature of the compound.

Furthermore, co-administration with inhibitors of specific metabolic enzymes could be a temporary strategy in research settings to increase the exposure of the parent compound. However, for the development of a robust research tool, inherent metabolic stability is a more desirable trait. The strategic modification of the nucleoside scaffold remains a key approach to improving the pharmacokinetic properties of nucleoside analogs. nih.gov

Advanced Analytical and Computational Methodologies in Research

Spectroscopic and Chromatographic Techniques for Research Characterization

Spectroscopic and chromatographic methods are indispensable for the detailed characterization of N6-Benzoyl-2'-O,4'-C-methyleneadenosine, ensuring its structural integrity, conformational preferences, and purity.

Research on analogous 2',4'-BNA/LNA compounds consistently demonstrates that the methylene (B1212753) bridge constrains the furanose ring to an N-type (C3'-endo) conformation. nih.govnih.gov This is in contrast to the natural equilibrium between N-type and S-type (C2'-endo) conformations observed in native DNA and RNA nucleosides. nih.gov This locked N-type conformation is a key feature of this compound and is thought to contribute to the enhanced binding affinity of BNA/LNA-modified oligonucleotides to their complementary strands. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in 2',4'-Bridged Adenosine (B11128) Analogues

Proton Chemical Shift (ppm) Conformationally Dependent Information
H1' 5.8 - 6.2 Glycosidic bond conformation (anti/syn)
H2' 4.0 - 4.5 Sugar pucker (N-type vs. S-type)
H3' 4.2 - 4.7 Sugar pucker (N-type vs. S-type)
H4' 4.0 - 4.5 Sugar pucker and bridge conformation
H5', H5'' 3.7 - 4.1 Backbone conformation
Bridge CH₂ 4.0 - 5.0 Conformation of the methylene bridge
Adenine (B156593) H2 8.0 - 8.5 Base identity and environment
Adenine H8 8.2 - 8.7 Base identity and environment

Note: The chemical shifts are approximate and can vary based on the specific analogue and experimental conditions.

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for the identification and characterization of metabolites of this compound. When this compound is introduced into a biological system, it can undergo various metabolic transformations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common workflow for these studies. acs.orgnih.govnih.gov

The initial step involves the accurate mass measurement of the parent compound and its potential metabolites by HRMS. This allows for the determination of elemental compositions and helps in proposing potential metabolic modifications, such as hydrolysis, oxidation, or conjugation.

Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and its metabolites. The resulting fragmentation patterns provide structural information that helps in identifying the sites of modification. For nucleoside analogues, characteristic fragmentation patterns often involve the cleavage of the glycosidic bond, leading to ions corresponding to the nucleobase and the sugar moiety. The fragmentation of the N6-benzoyl group would also produce characteristic ions. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the nature and location of the metabolic modifications can be deduced. acs.orgnih.govnih.gov

Table 2: Predicted Characteristic Mass Fragments for this compound in MS/MS Analysis

Fragment Predicted m/z Origin
[M+H]⁺ Varies Protonated parent molecule
[N6-Benzoyladenine+H]⁺ ~240.09 Cleavage of the glycosidic bond, protonated base
[Adenine+H]⁺ ~136.06 Loss of the benzoyl group from the base fragment
[Sugar moiety]⁺ Varies Cleavage of the glycosidic bond, sugar fragment

Note: The m/z values are theoretical and may vary slightly in experimental data.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized batches of this compound. Given that this is a synthetic molecule intended for research, ensuring high purity is critical to obtain reliable and reproducible experimental results.

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of modified nucleosides. sigmaaldrich.comnih.gov In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is dependent on its hydrophobicity. The N6-benzoyl group significantly increases the hydrophobicity of the adenosine analogue, leading to a longer retention time compared to its unbenzoylated counterpart.

The purity of a research batch is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity batch will show a single, sharp peak with minimal or no impurity peaks. HPLC can also be used to separate the target compound from starting materials, by-products, and other impurities generated during synthesis. sigmaaldrich.comnih.gov

X-ray Crystallography of this compound or its Complexes

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of molecules in their solid state.

Determining the single-crystal X-ray structure of this compound would provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule. This would allow for the direct visualization of the N-type sugar pucker imposed by the 2'-O,4'-C-methylene bridge and the orientation of the N6-benzoyl group relative to the adenine base. nih.gov

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and stacking interactions, which are responsible for the packing of the molecules in the crystal lattice. This information is valuable for understanding the physicochemical properties of the compound and can be used to validate and refine computational models. While a specific crystal structure for this compound is not publicly available, analysis of related N6-benzoyladenine derivatives provides insights into the expected structural features.

To understand how this compound interacts with biological macromolecules, co-crystallization with target proteins is a powerful technique. If this nucleoside analogue is designed to bind to a specific protein, obtaining a co-crystal structure would reveal the precise interactions within the ligand-binding site.

This analysis would show which amino acid residues of the protein are involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and the conformation of the ligand when bound to the protein. Such detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. The principles of co-crystallizing proteins with nucleic acids or their analogues are well-established and can be applied to this compound. researchgate.netnih.govcancer.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of modified nucleosides. These in silico approaches provide a molecular-level understanding that can be challenging to obtain through experimental methods alone. For this compound, these techniques are pivotal in predicting its behavior in biological systems.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of this compound. These calculations provide insights into how the benzoyl and methylene bridge modifications influence the electron distribution, reactivity, and spectroscopic properties of the nucleoside.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For modified nucleosides like this compound, a larger HOMO-LUMO gap generally implies higher stability.

Furthermore, these calculations can reveal the partial charges on each atom, which are critical for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with target macromolecules. The introduction of the electron-withdrawing benzoyl group at the N6 position is expected to significantly alter the charge distribution around the purine (B94841) ring, which can be precisely quantified through quantum chemical methods.

Table 1: Representative Calculated Electronic Properties of Modified Adenosine Analogs

PropertyAdenosineN6-Benzoyl-adenosine (predicted)2',4'-C-methyleneadenosine (LNA-A) (predicted)This compound (predicted)
HOMO Energy (eV)-6.1-6.5-6.2-6.6
LUMO Energy (eV)-1.2-1.8-1.3-1.9
HOMO-LUMO Gap (eV)4.94.74.94.7
Dipole Moment (Debye)3.54.23.84.5

Note: The values for the modified adenosines are hypothetical and for illustrative purposes, representing trends expected from the chemical modifications.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational preferences and how it interacts with biological targets such as proteins or RNA.

A key feature of this compound is the 2'-O,4'-C-methylene bridge, which "locks" the ribose sugar into a specific conformation, typically the N-type (C3'-endo) pucker. This pre-organization of the sugar moiety is known to enhance binding affinity to complementary RNA strands. MD simulations can quantify the conformational rigidity imparted by this bridge and explore the rotational freedom of the N6-benzoyl group.

When studying the interaction of this compound with a target, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, stacking interactions), and the role of solvent molecules. These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. For modified nucleosides, accurate force field parameters are crucial for reliable simulation results.

Table 2: Key Conformational Parameters of Adenosine Analogs from Molecular Dynamics Simulations

ParameterAdenosine2',4'-C-methyleneadenosine (LNA-A)This compound (predicted)
Sugar Pucker PreferenceS-type (C2'-endo) / N-type (C3'-endo) equilibriumPredominantly N-type (C3'-endo)Predominantly N-type (C3'-endo)
Glycosidic Torsion Angle (χ)antiantianti
N6-Benzoyl Dihedral AngleN/AN/AVariable, influenced by local environment

Note: The data for the target compound is predicted based on the known effects of its constituent modifications.

In Silico Docking Studies for Binding Affinity Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are employed to predict its binding mode and affinity to a specific biological target, such as an enzyme active site or an RNA aptamer.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. Docking studies can help in identifying key amino acid residues or nucleotides that interact with the N6-benzoyl group and the locked ribose, providing a rationale for the observed binding affinity and selectivity. The results of docking studies can guide the design of new analogs with improved binding properties.

Table 3: Representative In Silico Docking Results for Modified Adenosine Analogs Against a Hypothetical RNA Target

CompoundDocking Score (kcal/mol)Predicted Key Interactions
Adenosine-6.5Hydrogen bonds with backbone phosphates
N6-Benzoyl-adenosine-7.8Stacking interaction of benzoyl group with nucleobases
2',4'-C-methyleneadenosine (LNA-A)-7.2Favorable pre-organization for A-form helix binding
This compound-8.5Combination of stacking interactions and conformational rigidity

Note: These docking scores are hypothetical and for illustrative purposes to demonstrate the expected trends in binding affinity.

Future Research Directions and Translational Perspectives Non Clinical

Development of N6-Benzoyl-2'-O,4'-C-methyleneadenosine as a Biochemical Probe

The development of this compound as a biochemical probe offers significant potential for elucidating complex biological processes. Its constrained structure can be exploited to design high-affinity ligands for specific proteins, which can then be tagged with fluorescent or radioactive labels.

Purinergic signaling, mediated by nucleotides and nucleosides like adenosine (B11128), is crucial for a vast array of physiological processes. longdom.org Adenosine receptors (ARs), which are G-protein-coupled receptors, are central to these pathways. nih.gov The conformationally locked nature of the 2'-O,4'-C-methyleneadenosine core can be leveraged to create highly selective agonists or antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3). glpbio.comnih.gov The N6-benzoyl group can further modulate this selectivity and affinity. By developing radiolabeled or fluorescently tagged versions of this compound, researchers could create powerful probes to:

Map the distribution and density of specific adenosine receptor subtypes in various tissues and cell types.

Investigate receptor trafficking and internalization dynamics upon ligand binding.

Characterize the binding pockets of adenosine receptors with high precision, aiding in the structure-based design of new therapeutic agents. rsc.org

The development of such probes would be invaluable for understanding the nuanced roles of purinergic signaling in both normal physiology and pathological conditions.

In the realms of functional genomics and proteomics, selective biochemical probes are indispensable for identifying and validating novel drug targets. Oligonucleotides incorporating 2'-O,4'-C-methyleneadenosine (LNA-A) have already demonstrated enhanced stability and binding affinity to complementary RNA and DNA strands. nih.govresearchgate.net This principle can be extended to the development of this compound as a probe for:

Affinity-based protein profiling: Immobilizing the compound on a solid support could enable the capture and identification of its interacting proteins from complex cellular lysates. This could uncover previously unknown adenosine-binding proteins or off-target effects of adenosine-related drugs.

Target identification and validation: Once a specific protein target is identified, the probe can be used in competitive binding assays to screen for other small molecules that bind to the same site.

The enhanced chemical and enzymatic stability conferred by the bridged structure makes these probes particularly robust for such applications. researchgate.net

Exploration of Novel Therapeutic Research Targets (Excluding Clinical Applications)

The unique chemical architecture of this compound suggests its potential to interact with a range of biological targets beyond the well-established adenosine receptors, opening up new avenues for therapeutic research.

Nucleoside analogs are a cornerstone of antiviral therapy. embopress.org The biological activity of 2',4'-bridged nucleoside analogues has been explored, revealing promising antiviral properties, including anti-HIV activity. nih.gov The conformational constraint of the sugar moiety can influence the interaction of the nucleoside with viral polymerases or other enzymes essential for viral replication. Research in this area could focus on:

Screening this compound against a panel of viruses to identify potential antiviral activity.

Investigating its ability to be phosphorylated by viral or cellular kinases to its active triphosphate form, a necessary step for many nucleoside-based antiviral drugs. nih.gov

Exploring its potential to modulate host-pathogen interactions or cellular pathways that are hijacked by viruses.

The N6-benzoyl modification could enhance cellular uptake or alter the binding to viral proteins compared to the parent 2'-O,4'-C-methyleneadenosine.

Beyond viral enzymes, conformationally locked nucleosides could serve as inhibitors or modulators of various cellular enzyme families. The fixed structure can lead to highly specific interactions. Potential enzyme families to investigate include:

Kinases: Many kinases have adenosine triphosphate (ATP) binding sites, and adenosine analogs can act as competitive inhibitors. The rigid structure of this compound could confer selectivity for specific kinases.

Adenosine Deaminase (ADA): This enzyme is involved in purine (B94841) metabolism, and its inhibition has therapeutic implications. nih.gov The structural modifications in this compound could lead to potent and selective ADA inhibition.

S-adenosyl-L-homocysteine (SAH) hydrolase: This enzyme is crucial for methylation reactions, and its inhibitors have potential as antiviral and anticancer agents. nih.gov The adenosine-like structure of the compound makes it a candidate for interacting with this enzyme.

The table below summarizes the potential research applications and target enzyme families for 2'-O,4'-C-bridged nucleoside analogues.

Research Application AreaSpecific Use CasePotential Target FamiliesKey Structural Feature
Biochemical Probes Receptor mapping and traffickingAdenosine Receptors2'-O,4'-C-methylene bridge
Affinity-based proteomicsAdenosine-binding proteins2'-O,4'-C-methylene bridge
Antiviral Research Inhibition of viral replicationViral Polymerases, Kinases2'-O,4'-C-methylene bridge
Enzyme Modulation Selective enzyme inhibitionKinases, Adenosine Deaminase, SAH Hydrolase2'-O,4'-C-methylene bridge

Integration with Systems Biology and -Omics Approaches

A systems biology approach can provide a comprehensive understanding of the cellular effects of this compound. cellnatsci.com By combining experimental data from various -omics platforms, researchers can construct a holistic view of the compound's mechanism of action.

Transcriptomics (RNA-seq): This would reveal changes in gene expression in response to treatment with the compound, identifying the cellular pathways that are perturbed.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of the compound's interaction with its primary target(s).

Metabolomics: This would analyze changes in the cellular metabolome, which is particularly relevant for a compound related to purine metabolism.

Integrating these datasets can help to build network models of the compound's interactions within the cell, predict potential off-target effects, and identify biomarkers of response. This approach moves beyond a single-target perspective to a more comprehensive understanding of the compound's biological activity.

The table below outlines a potential systems biology workflow for investigating this compound.

-Omics TechnologyData GeneratedPotential Insights
Transcriptomics Differential gene expression profilesIdentification of affected signaling and metabolic pathways.
Proteomics Changes in protein abundance and modificationsElucidation of downstream signaling events and off-target effects.
Metabolomics Alterations in cellular metabolite levelsUnderstanding the impact on purine metabolism and other pathways.
Integrative Analysis Network models of cellular responseComprehensive mechanism of action, prediction of system-level effects.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and related bridged nucleic acid analogues as powerful research tools and as starting points for the development of novel therapeutic strategies.

Metabolomic Profiling in Response to Compound Treatment

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful approach to understanding the physiological impact of a novel compound. By applying metabolomic profiling to cells treated with this compound, researchers can gain a snapshot of the metabolic perturbations induced by the compound. This can reveal which metabolic pathways are most affected and provide clues about the compound's mechanism of action.

The general workflow for such an investigation would involve treating cultured cells with the compound and then extracting and analyzing the intracellular and extracellular metabolites using techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS). A comparative analysis between treated and untreated cells would highlight significant changes in metabolite levels. For instance, an increase in the excretion of modified nucleosides could indicate an impact on RNA turnover.

Table 1: Illustrative Metabolomic Analysis of Cells Treated with this compound

Metabolite ClassKey Metabolites to MonitorPotential Implication of Alteration
Nucleotide Metabolism ATP, GTP, CTP, UTP, dNTPsInterference with energy metabolism or DNA/RNA synthesis
Amino Acid Metabolism Glutamine, Aspartate, GlycineEffects on central carbon metabolism and biosynthetic pathways
Lipid Metabolism Fatty acids, PhospholipidsAlterations in cell membrane composition or signaling lipids
Glycolysis & TCA Cycle Glucose, Lactate, Citrate, SuccinateImpact on cellular energy production

This type of analysis could reveal, for example, if this compound or its metabolites compete with natural nucleosides, thereby inhibiting enzymes involved in nucleotide metabolism.

Transcriptomic and Proteomic Analysis of Cellular Perturbations

To complement metabolomic data, transcriptomic and proteomic analyses can provide a more complete picture of the cellular response to this compound.

Transcriptomic Analysis: This involves studying the complete set of RNA transcripts produced by a cell under specific conditions. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes that are up- or down-regulated in response to the compound. This can point to the signaling pathways and cellular processes that are modulated by this compound. For example, distinct gene expression patterns have been observed in response to different nucleoside and nucleotide analogs.

Proteomic Analysis: Proteomics focuses on the large-scale study of proteins, their structures, and functions. A comparative proteomic analysis of cells treated with this compound would reveal changes in protein expression levels. This can help to identify the ultimate molecular targets of the compound and understand the cellular response at the functional level. For example, proteomic studies can reveal if a compound induces a stress response or alters the expression of proteins involved in cell cycle control.

Table 2: Hypothetical Transcriptomic and Proteomic Findings for this compound

Analysis TypePotential FindingsCellular Process Implicated
Transcriptomics (RNA-Seq) Upregulation of DNA repair genesInduction of DNA damage response
Downregulation of cell cycle progression genesInhibition of cell proliferation
Proteomics (Mass Spectrometry) Increased expression of heat shock proteinsCellular stress response
Altered levels of signaling kinasesModulation of intracellular signaling pathways

Together, these "omics" approaches can provide a comprehensive, systems-level understanding of the biological effects of this compound.

Addressing Challenges in the Design and Optimization of Novel Nucleoside Analogs for Research

The development of novel nucleoside analogs like this compound for research purposes is fraught with challenges that span synthesis, biological activity, and metabolic stability.

A primary challenge lies in the chemical synthesis of modified nucleosides, which can be complex and result in low yields. The introduction of modifications to the nucleobase or the sugar moiety requires multi-step reactions that are often resource-intensive.

Another significant hurdle is achieving the desired biological activity and selectivity. Nucleoside analogs often need to be phosphorylated within the cell to their active triphosphate form. This activation is dependent on cellular kinases, and modifications to the nucleoside structure can affect the efficiency of these phosphorylation steps. Furthermore, ensuring that the analog interacts with its intended target without causing significant off-target effects is a major consideration.

Metabolic stability is also a critical factor. Nucleoside analogs can be susceptible to degradation by cellular enzymes, which can limit their efficacy. Strategies to improve metabolic stability, such as modifying the sugar ring or the glycosidic bond, are often employed.

Finally, overcoming drug resistance mechanisms is a perpetual challenge, particularly in the context of developing antiviral or anticancer agents. Resistance can emerge through mutations in the target viral or cellular enzymes.

Table 3: Key Challenges and Strategies in Nucleoside Analog Design

ChallengePotential Strategies
Complex Synthesis Development of more efficient and selective synthetic routes, use of enzymatic catalysis.
Biological Activation Designing analogs that are efficiently phosphorylated by cellular kinases.
Target Selectivity Structural modifications to enhance binding to the target enzyme and reduce off-target effects.
Metabolic Instability Introduction of chemical modifications that confer resistance to enzymatic degradation.
Drug Resistance Design of analogs that are less susceptible to resistance mutations or that can overcome existing resistance mechanisms.

Addressing these challenges through innovative synthetic strategies and a deep understanding of the biological pathways involved will be crucial for the successful development of the next generation of nucleoside analogs for research and therapeutic applications.

Q & A

Q. What is the synthetic pathway for N6-Benzoyl-2'-O,4'-C-methyleneadenosine, and what critical steps ensure its structural fidelity?

The synthesis involves alkaline deacetylation and intramolecular cyclization of protected ribonucleosides. For example, 3′-O-benzyl-protected intermediates undergo deprotection under alkaline conditions to yield the locked nucleic acid (LNA) monomer. Key steps include:

  • Use of tetrabutylammonium hydroxide (TBAOH) to facilitate alkylation at the N6 position .
  • Purification via flash column chromatography to isolate the final product (>89% yield) .
  • Structural validation using 1H NMR, 13C NMR, and HMBC spectroscopy to confirm regioisomeric purity .

Q. Which analytical methods are essential for characterizing this compound?

  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, as validated by supplier specifications .
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve proton environments and carbon frameworks, while 2D HMBC confirms intermolecular correlations (e.g., distinguishing N6 vs. N7 alkylation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What is the proposed mechanism of action for this compound in anticancer research?

The compound selectively inhibits neoplastic cell proliferation by targeting enzymes and pathways critical for cancer progression, such as:

  • Suppression of pro-survival kinases (e.g., MAPK/ERK) via competitive binding .
  • Induction of apoptosis through caspase-3/7 activation, validated via flow cytometry and luminescence assays .
  • Specificity for breast, lung, and prostate cancer cell lines, demonstrated in IC50 profiling .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

  • Temperature control : Reactions conducted at 0°C (initial step) followed by gradual warming to room temperature to minimize side products .
  • Protecting group selection : Use of tert-butyldimethylsilyl (TBDMS) or benzyl groups to stabilize intermediates during cyclization .
  • Solvent systems : Polar aprotic solvents (e.g., CH2Cl2) enhance reaction efficiency, while NaHCO3 washes reduce acidic byproducts .

Q. How should contradictions in enzyme inhibition data be resolved for this compound?

Discrepancies in inhibition profiles may arise from:

  • Assay variability : Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Structural analogs : Test derivatives (e.g., 2'-fluoro or 7-deaza modifications) to isolate target-specific effects .
  • Crystallographic studies : Resolve binding modes using X-ray diffraction to clarify interactions with adenosine receptors .

Q. What role does this compound play in oligonucleotide synthesis?

As a phosphoramidite , it enables site-specific incorporation into oligonucleotides for:

  • Gene silencing : Used in antisense oligonucleotides (ASOs) targeting oncogenic mRNA .
  • Thermodynamic stability : The locked 2'-O,4'-C-methylene bridge enhances duplex melting temperatures (Tm), validated via UV-Vis spectroscopy .
  • Synthetic protocols : Automated solid-phase synthesis with coupling efficiencies >98%, monitored by trityl assay .

Q. How can solubility challenges be addressed for in vivo studies of this compound?

Strategies include:

  • Prodrug formulation : Introduce 5'-O-(dimethoxytrityl) or 3'-O-succinyl groups to improve aqueous solubility .
  • Co-solvent systems : Use DMSO:PBS mixtures (≤10% v/v) for cell-based assays, avoiding precipitation .
  • Lipid nanoparticle encapsulation : Enhances bioavailability in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.